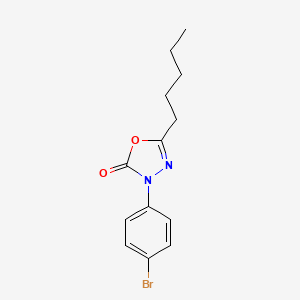
3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one depends on its application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the pentyl chain, which may affect its solubility and biological activity.
5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the bromine atom, which can influence its reactivity and electronic properties.
Uniqueness
3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of the bromophenyl group and the pentyl chain, which confer specific physical, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
28740-56-9 |
|---|---|
Molekularformel |
C13H15BrN2O2 |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-pentyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-3-4-5-12-15-16(13(17)18-12)11-8-6-10(14)7-9-11/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
WJNJTNARAJURHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NN(C(=O)O1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
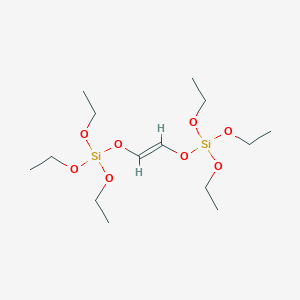
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
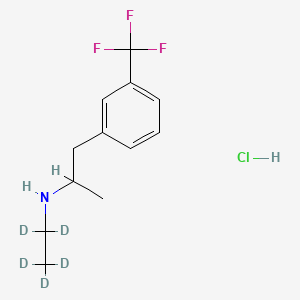
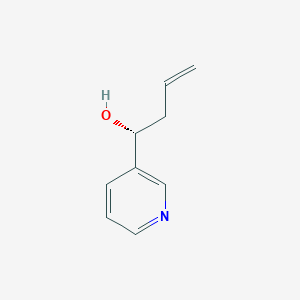

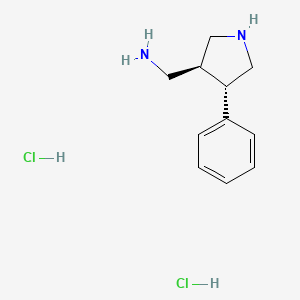
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)


![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
